4-[(2-Methoxy-5-methylphenyl)amino]butanoic acid
Description
Properties
IUPAC Name |
4-(2-methoxy-5-methylanilino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-9-5-6-11(16-2)10(8-9)13-7-3-4-12(14)15/h5-6,8,13H,3-4,7H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIKYUHWSSWCMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methoxy-5-methylphenyl)amino]butanoic acid typically involves the reaction of 2-methoxy-5-methylaniline with butanoic acid derivatives. One common method is the condensation reaction between 2-methoxy-5-methylaniline and butanoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methoxy-5-methylphenyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-[(2-Hydroxy-5-methylphenyl)amino]butanoic acid.
Reduction: Formation of 4-[(2-Methoxy-5-methylphenyl)amino]butanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1. Neuropathic Pain Treatment
Research has indicated that compounds similar to 4-[(2-Methoxy-5-methylphenyl)amino]butanoic acid can act as inhibitors of gamma-aminobutyric acid (GABA) transporters, specifically mGAT1 and mGAT4. These transporters are crucial in regulating inhibitory neurotransmission, which is often disrupted in neuropathic pain conditions. A study demonstrated that functionalized amino acids designed to inhibit GABA uptake showed significant antinociceptive properties in rodent models of neuropathic pain, suggesting potential therapeutic applications for compounds like this compound in pain management .
1.2. Enzyme Inhibition
The compound has been explored for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, derivatives of butanoic acid have been shown to act as inhibitors of dipeptidyl peptidase IV, an enzyme linked to diabetes management. Such inhibition can improve insulin sensitivity and glucose metabolism, indicating a potential application in the treatment of type 2 diabetes .
Biological Applications
2.1. Neuropharmacological Studies
The compound's structural characteristics allow it to interact with various neurotransmitter systems. Its role as a modulator of GABAergic activity positions it as a candidate for further investigation in neuropharmacological studies aimed at understanding its effects on mood disorders and anxiety .
2.2. Synthesis of Bioactive Compounds
This compound serves as an important building block in the synthesis of more complex organic molecules, including those with biological activity. Its derivatives have been utilized in the development of novel pharmacological agents targeting various receptors and enzymes .
Industrial Applications
3.1. Specialty Chemicals Production
In the chemical industry, compounds like this compound are valuable intermediates in the production of specialty chemicals and materials. Their unique chemical properties enable the synthesis of products with specific functionalities required in various applications, from pharmaceuticals to agrochemicals .
Data Tables
Case Studies
Case Study 1: GABA Transporter Inhibition
A study assessed several functionalized amino acids as potential inhibitors of GABA transporters, revealing that specific derivatives exhibited significant activity against mGAT4, highlighting their promise as therapeutic agents for neuropathic pain management.
Case Study 2: Dipeptidyl Peptidase IV Inhibition
Research focused on the synthesis and evaluation of butanoic acid derivatives demonstrated that certain compounds effectively inhibited dipeptidyl peptidase IV, leading to improved insulin sensitivity in diabetic models.
Mechanism of Action
The mechanism of action of 4-[(2-Methoxy-5-methylphenyl)amino]butanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy and methyl groups can affect the compound’s lipophilicity and membrane permeability, enhancing its ability to reach intracellular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid (CAS: 904766-63-8)
- Structure: Differs by replacing the methoxy group with a fluorine atom at position 2 and introducing an oxo group (=O) on the butanoic acid chain.
- Molecular Formula: C₁₁H₁₁FNO₃.
- Key Properties :
- Increased electronegativity due to fluorine, enhancing metabolic stability compared to methoxy substituents.
- The oxo group may alter hydrogen-bonding capacity and bioavailability.
- Applications : Marketed as a pharmaceutical intermediate ().
Comparison : The fluorine substitution likely improves resistance to enzymatic degradation compared to the methoxy group in the target compound. However, the oxo group may reduce solubility in aqueous environments .
4-Amino-4-(5-bromo-2-methoxyphenyl)butanoic acid
- Structure: Features a bromine atom at position 5 and an amino group (-NH₂) on the butanoic acid chain.
- Molecular Formula: C₁₁H₁₄BrNO₃.
- Key Properties: Bromine increases molecular weight (288.14 g/mol) and introduces steric bulk. The amino group may enhance solubility in polar solvents.
- Applications : Used in synthetic chemistry as a building block ().
Comparison: The bromine substituent could enhance halogen bonding interactions in target binding, while the amino group offers a site for further functionalization, unlike the unmodified butanoic acid in the target compound .
Variations in the Butanoic Acid Backbone
USP Bendamustine Hydrochloride (C₁₆H₂₃N₃O₄)
- Structure: Contains a benzimidazole ring linked to the butanoic acid chain via a nitrogen atom.
- Key Properties :
- Approved chemotherapeutic agent with alkylating and antimetabolite properties.
- Molecular weight: 321.38 g/mol.
- Applications: Used in treating chronic lymphocytic leukemia and non-Hodgkin’s lymphoma ().
Comparison : The benzimidazole ring introduces planar aromaticity, enabling DNA intercalation, a mechanism absent in the simpler phenyl-substituted target compound .
4-[Formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid
Functional Group Additions
4-[[2-[3-(4-Bromophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetyl]amino]butanoic acid (CAS: 859134-27-3)
- Structure : Complex fused chromen-furo ring system with a bromophenyl group.
- Molecular Formula: C₂₄H₂₀BrNO₆.
- Key Properties: High molecular weight (506.33 g/mol) due to the polycyclic system.
- Applications : Investigated in medicinal chemistry for targeted therapies ().
Comparison : The extended aromatic system enhances π-π stacking interactions, making this compound more suited for targeting hydrophobic protein pockets compared to the simpler target compound .
Research Implications
- Pharmacological Potential: The target compound’s methoxy and methyl groups may optimize lipophilicity for blood-brain barrier penetration, contrasting with fluorinated analogs designed for metabolic stability.
- Synthetic Utility: The butanoic acid backbone allows derivatization into esters or amides, as seen in bendamustine-related compounds ().
- Natural vs. Synthetic Origins : Pyrrole derivatives () highlight natural sources for bioactive analogs, while halogenated variants (–8) emphasize synthetic optimization for drug discovery.
Biological Activity
4-[(2-Methoxy-5-methylphenyl)amino]butanoic acid, also known as 4-(2-methoxy-5-methylphenyl)butanoic acid, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a butanoic acid backbone with a methoxy-substituted aromatic ring, which is critical for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities , particularly:
- Anti-inflammatory effects
- Analgesic properties
- Potential interactions with neurotransmitter systems
The mechanism through which this compound exerts its effects involves:
- Interaction with GABA Transporters : Preliminary studies suggest that this compound may act as an inhibitor of GABA uptake, impacting neurotransmission and potentially alleviating neuropathic pain .
- Modulation of Inflammatory Pathways : The compound's structure allows it to interact with various biological targets, influencing pathways related to pain and inflammation.
Case Studies and Experimental Data
- In Vivo Studies : In rodent models of neuropathic pain, compounds structurally similar to this compound have demonstrated antinociceptive properties without inducing motor deficits, suggesting a favorable safety profile .
- In Vitro Studies : Various studies have evaluated the compound's ability to inhibit GABA transporters (mGAT1–4). For instance, specific derivatives showed significant inhibitory activity towards mGAT4, highlighting the potential for developing targeted therapies for neuropathic pain .
- Anti-inflammatory Activity : Research has indicated that this compound may reduce inflammatory markers in cell cultures, suggesting its utility in treating inflammatory diseases.
Comparative Analysis
The following table summarizes key compounds related to this compound and their biological activities:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-(2-Methoxy-5-methylphenyl)butanoic acid | C₁₂H₁₇N O₂ | Anti-inflammatory and analgesic |
| 2-Cyano-2-isopropyl-4-(2-methoxy-5-methylphenyl)butanoic acid | C₁₄H₁₉N O₃ | Potential different biological activity |
| (S)-3-(2-methoxy-4-methylphenyl)butanoic acid | C₁₂H₁₆O₂ | Similar structure with different effects |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[(2-Methoxy-5-methylphenyl)amino]butanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, coupling 2-methoxy-5-methylaniline with a butanoic acid derivative (e.g., 4-bromobutanoic acid) under basic conditions (e.g., NaHCO₃ in DMF) at 60–80°C for 12–24 hours achieves moderate yields (~40–60%). Catalytic hydrogenation (H₂/Pd-C) may enhance selectivity. Reaction optimization should prioritize pH control (neutral to slightly basic) and inert atmospheres to minimize oxidation by-products .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of:
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%).
- NMR : ¹H NMR (DMSO-d₆) should show characteristic signals: δ 6.5–7.2 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 2.3 ppm (methyl group).
- Mass Spectrometry : ESI-MS should confirm the molecular ion peak [M+H]⁺ at m/z corresponding to the molecular formula C₁₂H₁₇NO₃.
Calibrate instruments with certified reference standards to avoid false positives .
Q. What solubility properties should researchers anticipate for this compound in common solvents?
- Methodological Answer : The compound is sparingly soluble in water (<1 mg/mL) but dissolves well in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol or methanol. Solubility can be enhanced by adjusting pH (e.g., using NaOH to deprotonate the carboxylic acid group). Conduct solubility assays via gravimetric analysis or UV-Vis spectroscopy at 25°C .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
- Methodological Answer :
Derivatization : Modify the methoxy or methyl groups (e.g., replace with halogens or bulky substituents) to assess steric/electronic effects.
Biological Assays : Test derivatives against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using enzyme inhibition assays (IC₅₀ determination).
Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities to active sites. Prioritize derivatives with improved ΔG values (< -8 kcal/mol).
Compare results with structurally related compounds (e.g., pyridazine analogs) to identify critical pharmacophores .
Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?
- Methodological Answer :
- Impurity Profiling : Use LC-MS/MS to identify by-products (e.g., oxidation derivatives).
- 2D NMR : Employ COSY or HSQC to distinguish overlapping signals from degradation products.
- Thermogravimetric Analysis (TGA) : Rule out hydrate formation if mass loss occurs below 100°C.
Document batch-specific variations in synthesis protocols (e.g., solvent purity, reaction time) to trace discrepancies .
Q. How can researchers mitigate batch-to-batch variability in large-scale synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time.
- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) using response surface methodology.
- Crystallization Control : Use seed crystals and controlled cooling rates to ensure consistent polymorph formation.
Validate reproducibility across ≥3 independent batches with statistical analysis (e.g., ANOVA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
